2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide
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Overview
Description
2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide is an organic compound that belongs to the class of phenylmorpholines. This compound features a morpholine ring and a benzene ring linked through an acetamide group. It is known for its diverse applications in scientific research, particularly in chemistry and biology.
Preparation Methods
The synthesis of 2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide typically involves the reaction of morpholine with acetic anhydride to form morpholin-4-ylacetic acid. This intermediate is then reacted with 4-aminophenylacetamide under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in biochemical assays and studies involving protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar compounds include:
2-morpholin-4-yl-N-(2,4,6-trimethyl-phenyl)-acetamide: This compound has a similar structure but with different substituents on the benzene ring.
2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-(4-morpholin-4-ylphenyl)butan-1-one: Another phenylmorpholine derivative with distinct functional groups.
The uniqueness of 2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c23-17(13-21-5-9-25-10-6-21)19-15-1-2-16(4-3-15)20-18(24)14-22-7-11-26-12-8-22/h1-4H,5-14H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUADQHFXAJSXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)NC(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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